![molecular formula C11H11NS2 B2402511 2-[(Thien-3-ylmethyl)thio]aniline CAS No. 114461-58-4](/img/structure/B2402511.png)

2-[(Thien-3-ylmethyl)thio]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

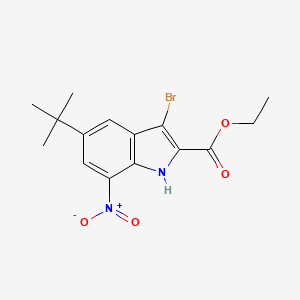

2-[(Thien-3-ylmethyl)thio]aniline is a chemical compound with the molecular formula C11H11NS2 . It is a complex organic compound that belongs to the class of organic compounds known as phenylalkylamines .

Molecular Structure Analysis

The molecular structure of this compound consists of a thienyl group (a sulfur-containing heterocycle), a methyl group, and an aniline group (an aromatic amine). The exact three-dimensional structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been shown to participate in a variety of reactions. For instance, thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom can undergo [3+3], [4+2], [5+1] cyclization processes or domino reactions .科学的研究の応用

Corrosion Inhibition

2-[(Thien-3-ylmethyl)thio]aniline derivatives have been studied for their corrosion inhibition properties. For instance, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) showed efficient corrosion inhibition on mild steel X52 in acidic environments. Its efficiency increased with concentration and followed Langmuir’s adsorption isotherm. Density Functional Theory (DFT) was used to correlate quantum chemical calculations with inhibition efficiency (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Organometallic Chemistry

Thienylimine ligands, related to this compound, have been synthesized and used in the creation of cationic allylnickel(II) complexes. These complexes, containing two monodentate thienylimine ligands, show potential in organometallic chemistry, particularly in coordination and structural diversity (Belkhiria et al., 2018).

Material Science and Nanotechnology

In material science, derivatives of this compound have been explored for their electrochromic properties and biosensor applications. For example, thienylpyrrole derivatives, similar in structure, were used to create polymer films with distinct electrochromic properties, useful in biosensing applications (Ayranci, Soğancı, Guzel, Demirkol, Ak, & Timur, 2015).

Antioxidant Activities

Studies have also investigated the antioxidant activities of metal complexes involving this compound derivatives. These complexes, particularly those involving silver(I), have shown potential in DNA-binding and as antioxidants, scavenging hydroxyl and superoxide radicals in vitro (Wu et al., 2014).

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound derivatives have been utilized in synthesizing novel pyrimidine derivatives with potential antifungal activities. These compounds were tested against certain fungal strains, showing significant inhibition activities (Wang, Gao, Zhang, Liu, & Jiang, 2018).

特性

IUPAC Name |

2-(thiophen-3-ylmethylsulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS2/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGTZMZGSFXNQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2402432.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide](/img/structure/B2402433.png)

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2402435.png)

![N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide](/img/structure/B2402439.png)

![2-(3-Methoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2402442.png)

![methyl 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate](/img/structure/B2402443.png)

![5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2402444.png)

![7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2402445.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-(3-thienyl)acetamide](/img/structure/B2402448.png)

![2-Chloro-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2402451.png)